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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzonitrile

Cat. No.: B163352

For Researchers, Scientists, and Drug Development Professionals
Introduction

2,3,6-Trifluorobenzonitrile is a fluorinated aromatic compound of interest in chemical
synthesis and drug discovery. The presence of multiple fluorine atoms and a nitrile group gives
rise to a unique spectroscopic profile. This guide provides a comprehensive overview of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound. It also outlines detailed experimental protocols for acquiring such data
and a logical workflow for its analysis.

Disclaimer: Experimental spectroscopic data for 2,3,6-Trifluorobenzonitrile is not readily
available in publicly accessible databases. The data presented in the following tables is based
on predictive models and analysis of similar fluorinated benzonitrile isomers. This information is
intended for illustrative and educational purposes to guide researchers in the analysis of this or
structurally related compounds.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 2,3,6-
Trifluorobenzonitrile.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
~7.4-7.6 m - H-4
~7.1-7.3 m - H-5

Table 2: Predicted *C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~160 (ddd) c-2
~158 (ddd) C-6
~155 (ddd) c-3
~135 (m) c-4
~115 (m) C-5
~115 (t) c-1
~114 CN

Table 3: Predicted °F NMR Data (470 MHz, CDClIs)

Chemical Shift ()

Coupling Constant

. Multiplicity (3) Hz Assignment
-110 to -120 m - F-2
-120 to -130 m - F-6
-130 to -140 m - F-3

Table 4: Expected IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

~2230

Strong

C=N stretch

~1620, ~1500, ~1450

Medium-Strong

C=C aromatic ring stretch

~1200 - 1000

Strong

C-F stretch

~800 - 700

Strong

C-H out-of-plane bend

Table 5: Expected Mass Spectrometry Data

miz Relative Intensity Assighment

157 High [M]* (Molecular lon)
131 Medium [M - CNJ*

112 Medium [M - CN - FJ*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of 2,3,6-Trifluorobenzonitrile (approximately 5-10 mg) is
dissolved in deuterated chloroform (CDCls, 0.5-0.7 mL) in a 5 mm NMR tube.

e Instrumentation: H, 13C, and °F NMR spectra are recorded on a 500 MHz NMR

spectrometer.

e H NMR:

o The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

o Chemical shifts are referenced to the residual solvent peak of CDCIs at 7.26 ppm.
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13C NMR:

o The spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of
250 ppm, and a relaxation delay of 2 seconds.

o Chemical shifts are referenced to the solvent peak of CDCIs at 77.16 ppm.
19F NMR:

o The spectrum is acquired with proton decoupling, a 30° pulse angle, and a spectral width
of 100 ppm.

o Chemical shifts are referenced to an external standard, such as CFCls at 0 ppm.
. Infrared (IR) Spectroscopy

Sample Preparation: As 2,3,6-Trifluorobenzonitrile is a liquid at room temperature, the IR
spectrum is obtained using a thin film method. A drop of the neat liquid is placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Data Acquisition:
o A background spectrum of the clean KBr/NaCl plates is recorded.
o The sample is then placed, and the spectrum is recorded from 4000 to 400 cm~1.[2]
o The final spectrum is presented in terms of transmittance or absorbance.

. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct
injection or after separation by gas chromatography (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used.

lonization: The sample is ionized using a standard electron energy of 70 eV.[3]
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e Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF)
analyzer.[4]

o Data Acquisition: The mass-to-charge ratio (m/z) and relative abundance of the ions are
recorded to generate the mass spectrum.

Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
2,3,6-Trifluorobenzonitrile.

Spectroscopic Analysis Workflow for 2,3,6-Trifluorobenzonitrile
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Caption: Workflow for the spectroscopic analysis of 2,3,6-Trifluorobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2,3,6-Trifluorobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163352#spectroscopic-data-nmr-ir-ms-of-2-3-6-
trifluorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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